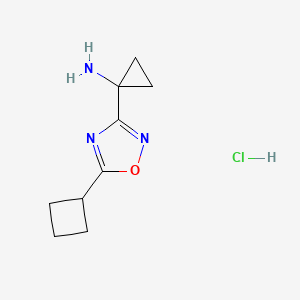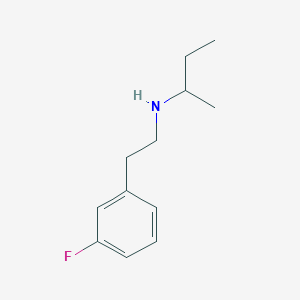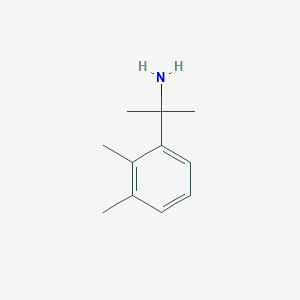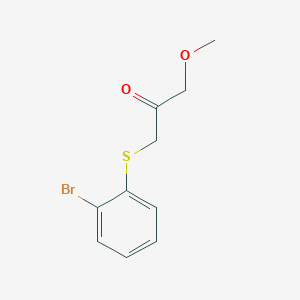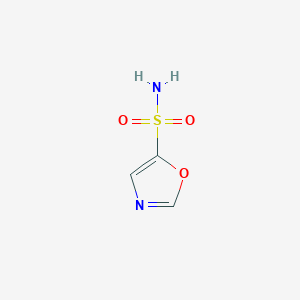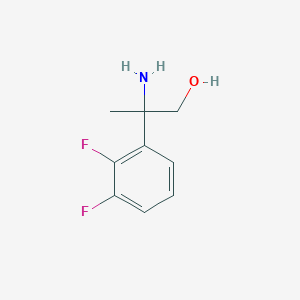
2-(4-Chloro-3-methylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-chloro-3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylphenol with butyric anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
2-(4-Chloro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-(4-Chloro-3-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Chloro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 4-(4-Chloro-2-methylphenoxy)butanoic acid
- 2-(4-Chlorophenyl)butanoic acid
- 3-(4-Chloro-3-methylphenyl)propanoic acid
Uniqueness
2-(4-Chloro-3-methylphenyl)butanoic acid is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
81720-79-8 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-3-9(11(13)14)8-4-5-10(12)7(2)6-8/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI 键 |
GNDDKWBCTYCGFT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=C(C=C1)Cl)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


